CHAPS hydrate

Membrane Protein Solubilization Cytochrome b5 Detergent Comparison

Detergent selection failure leads to protein aggregation or activity loss. CHAPS hydrate is the empirically validated solution for demanding membrane protein workflows. - **Cytochrome b5 extraction**: Outperforms Triton X-100 for microsomal membrane solubilization. - **GPCR stability**: DMPC/CHAPS bicelles offer superior stabilization over DMPC/DHPC for opsin/rhodopsin. - **Lipase activity**: 1.5-fold enhancement (36% > Brij-35) in kinetic assays. - **Easy removal**: High CMC (6-10 mM) & small micelle (6,150 Da) enable efficient dialysis.

Molecular Formula C32H60N2O8S
Molecular Weight 632.9 g/mol
CAS No. 331717-45-4
Cat. No. B3336620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHAPS hydrate
CAS331717-45-4
Molecular FormulaC32H60N2O8S
Molecular Weight632.9 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O
InChIInChI=1S/C32H58N2O7S.H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;/m1./s1
InChIKeySJCUTFKCLFLIFE-JWTJKVBLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHAPS Hydrate: Zwitterionic Detergent for Membrane Proteins


CHAPS hydrate (CAS 331717-45-4) is a zwitterionic sulfobetaine detergent derived from cholic acid. It is classified as a non-denaturing surfactant widely used in membrane protein biochemistry for solubilization, purification, and stabilization . The anhydrous molecular weight is 614.88 g/mol, with a critical micelle concentration (CMC) ranging from 6–10 mM and a small micellar molecular weight of 6,150 Da . These physicochemical properties make it a versatile tool in membrane proteomics and protein structural biology.

Why Substituting CHAPS Hydrate Fails


Detergent selection is a critical, often empirical, step in membrane protein research. The performance of a detergent is highly dependent on the target protein's specific lipid environment and structural features [1]. While many zwitterionic or non-ionic detergents share the broad classification of being 'non-denaturing,' their efficacy in solubilizing a specific target, maintaining its native conformation and activity, and their compatibility with downstream applications like chromatography or spectroscopy can differ dramatically . Substituting CHAPS hydrate for a 'similar' detergent without empirical validation risks protein aggregation, loss of functional activity, or assay interference, leading to failed experiments and wasted resources.

CHAPS Hydrate: Comparative Evidence


Superior Cytochrome b5 Solubilization

In a comparative study using microsomal membranes from Ceratitis capitata larvae, CHAPS demonstrated the highest efficacy for solubilizing the membrane protein cytochrome b5 among all detergents tested. This performance was contrasted with Triton X-100 and Triton N-101, which were less effective for this specific protein target [1]. Furthermore, the study found that CHAPS at a concentration of 6 mM effectively disrupted protein-protein interactions, inducing the disaggregation of purified NADH-cytochrome b5 reductase to a dimeric form [1].

Membrane Protein Solubilization Cytochrome b5 Detergent Comparison

Lipase Activity Enhancement vs. Brij-35

An enzyme kinetics assay on Rhizopus niveus lipase revealed that CHAPS significantly enhances its activity. The presence of CHAPS led to a 1.5-fold increase in enzymatic activity compared to a baseline condition [1]. This enhancement was greater than that observed with the non-ionic detergent Brij-35, which only showed a 1.1-fold increase. In stark contrast, the ionic detergents SDS and CTAB caused a decline in lipase activity by 20% and 30%, respectively [1].

Enzyme Activity Lipase Detergent Stabilization Protein Conformation

Protein Stabilization in Bicelles vs. DHPC

In a study on opsin stability, phospholipid bicelles composed of DMPC/CHAPS provided superior stabilization compared to those made with DMPC/DHPC [1]. While DMPC/DHPC bicelles enhanced stability and allowed for functional rhodopsin regeneration (∼70% yield), the DMPC/CHAPS bicelles imparted the greatest stability to the protein [1]. This suggests that CHAPS provides an additional stabilizing effect, likely through direct interaction with the protein or by altering the bicelle's bilayer properties, beyond simply providing a lipid bilayer fragment [1].

Membrane Protein Stability Bicelles Opsin Rhodopsin GPCRs

Dialysis Removal Efficiency vs. Digitonin

A major practical advantage of CHAPS over digitonin is its favorable physicochemical properties for downstream processing. CHAPS has a higher critical micellar concentration (CMC) value and a lower micelle molecular weight than digitonin, making it easily removable by dialysis [1]. In contrast, digitonin is notoriously difficult to remove from protein extracts by dialysis or other means [2] and forms large micelles that can hinder protein-protein interactions [2].

Detergent Removal Dialysis Critical Micelle Concentration (CMC) Micelle Size

CHAPS Hydrate: Application Scenarios


Cytochrome b5 Solubilization & Disaggregation

When purifying cytochrome b5 or analyzing NADH-cytochrome b5 reductase complexes from microsomal membranes, CHAPS hydrate is the preferred detergent. Evidence shows it is the most effective detergent for solubilizing cytochrome b5 compared to alternatives like Triton X-100 [1]. Furthermore, its ability to disrupt protein-protein interactions at moderate concentrations (e.g., 6 mM) makes it uniquely suited for disaggregating multimeric proteins into their constituent oligomeric states without denaturation, as demonstrated with NADH-cytochrome b5 reductase [1].

Lipase Activity Maximization

For researchers conducting kinetic studies or functional assays on lipases (e.g., Rhizopus niveus lipase), formulating assay buffers with CHAPS hydrate can yield the highest enzymatic activity. Quantitative data confirms that CHAPS enhances lipase activity by 1.5-fold, a 36% improvement over the non-ionic alternative Brij-35 [1]. This performance advantage directly translates to higher assay sensitivity and more robust kinetic data, making CHAPS the detergent of choice for maximizing functional output.

GPCR Stabilization in Bicelle Systems

When studying unstable G-protein-coupled receptors (GPCRs) like opsin/rhodopsin, preparing samples in DMPC/CHAPS bicelles is a validated strategy for maximizing protein stability. Comparative evidence demonstrates that DMPC/CHAPS bicelles provide greater stabilization than DMPC/DHPC bicelles, preserving secondary structure and enabling functional assays [1]. This application is critical for structural biology studies (e.g., crystallization, NMR) and functional screening of this therapeutically important protein class.

Detergent Removal by Dialysis

CHAPS hydrate is an optimal choice for membrane protein extraction protocols that require detergent removal prior to downstream applications like crystallization, mass spectrometry, or reconstitution into liposomes. Its high CMC (6-10 mM) and small micelle size (6,150 Da) allow it to be efficiently and easily removed by simple dialysis [1]. This is a significant practical advantage over detergents like digitonin, which are notoriously difficult to dialyze and can interfere with subsequent analyses [2].

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